![molecular formula C13H20ClN3O4S B2460320 N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1595068-76-0](/img/structure/B2460320.png)
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as SN-6, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective inhibitor of the sodium-calcium exchanger (NCX), a membrane protein that plays a crucial role in regulating calcium homeostasis in cells.
Wissenschaftliche Forschungsanwendungen
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been extensively used in scientific research to study the role of NCX in various physiological processes. It has been shown to inhibit NCX-mediated calcium efflux in cardiac myocytes, leading to increased intracellular calcium levels and enhanced contractility. N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has also been used to investigate the role of NCX in neuronal signaling, where it has been shown to regulate calcium signaling in hippocampal neurons.
Wirkmechanismus
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide acts as a selective inhibitor of NCX by binding to the intracellular loop of the protein. NCX is a membrane protein that exchanges sodium and calcium ions across the cell membrane, playing a crucial role in regulating calcium homeostasis in cells. By inhibiting NCX, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide prevents the efflux of calcium ions from the cell, leading to increased intracellular calcium levels.
Biochemical and Physiological Effects
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In cardiac myocytes, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been shown to enhance contractility by increasing intracellular calcium levels. In neuronal cells, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been shown to regulate calcium signaling, which is important for neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide in lab experiments is its high selectivity for NCX. This allows researchers to specifically target NCX-mediated calcium signaling without affecting other calcium channels. However, one limitation of using N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of NCX.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide and its potential applications in scientific research. One area of interest is the role of NCX in various disease states, such as heart failure and neurological disorders. N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide could be used to investigate the potential therapeutic benefits of targeting NCX in these diseases. Additionally, further studies could be done to improve the potency and selectivity of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, which could lead to the development of more effective NCX inhibitors.
Synthesemethoden
The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 1-aminocyclohexane in the presence of triethylamine. The resulting product is then treated with formaldehyde and hydrogen chloride to yield the final product, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c14-13(8-2-1-3-9-13)10-15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,15H,1-3,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIANUDJEGVZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2460240.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)
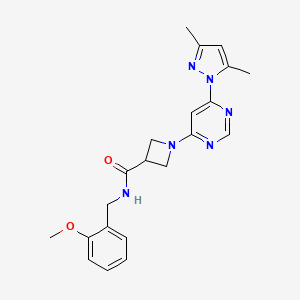
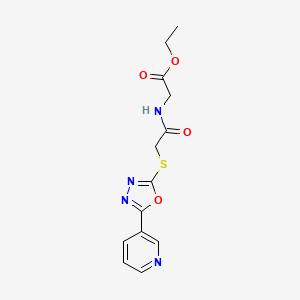
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2460245.png)
![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)
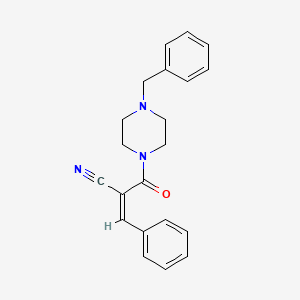
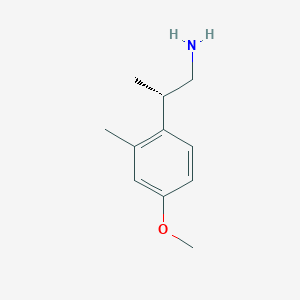
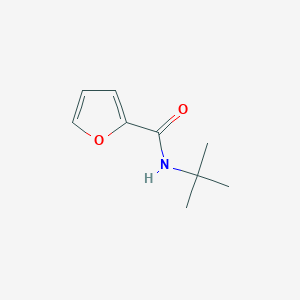
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)

![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)
